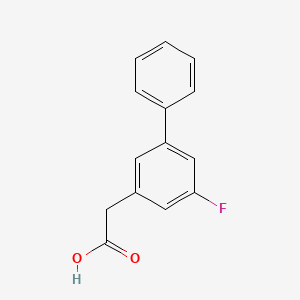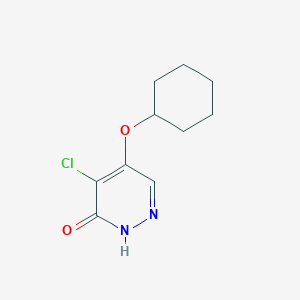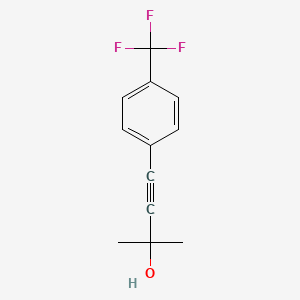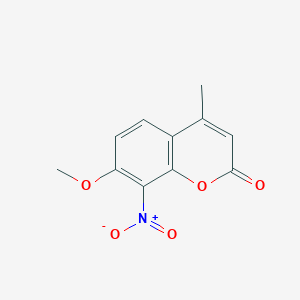
3-Biphenylacetic acid, 5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid is a chemical compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a fluorine atom attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of 2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.
Ibuprofen: Another NSAID with a propionic acid moiety.
Naproxen: An NSAID with a naphthalene core.
Uniqueness
2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution enhances its reactivity and binding affinity, making it a valuable compound for various applications.
Propiedades
Número CAS |
75852-54-9 |
|---|---|
Fórmula molecular |
C14H11FO2 |
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
2-(3-fluoro-5-phenylphenyl)acetic acid |
InChI |
InChI=1S/C14H11FO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,16,17) |
Clave InChI |
JGBOWITUOMPRBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)
![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)


![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)




![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)


![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)
